amino}pyrrolidine-1-carboxylate CAS No. 1182723-69-8](/img/structure/B13026549.png)
dicyclohexylaminebenzyl(3R)-3-{[(benzyloxy)carbonyl](2-methoxy-2-oxoethyl)amino}pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
Medicine
In medicine, dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate may have potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its versatility and reactivity make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate
- ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt
- N-cyclohexylcyclohexanamine
Uniqueness
Dicyclohexylaminebenzyl(3R)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in various applications.
Propiedades
Número CAS |
1182723-69-8 |
|---|---|
Fórmula molecular |
C35H49N3O6 |
Peso molecular |
607.8 g/mol |
Nombre IUPAC |
benzyl (3R)-3-[(2-methoxy-2-oxoethyl)-phenylmethoxycarbonylamino]pyrrolidine-1-carboxylate;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C23H26N2O6.C12H23N/c1-29-21(26)15-25(23(28)31-17-19-10-6-3-7-11-19)20-12-13-24(14-20)22(27)30-16-18-8-4-2-5-9-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,20H,12-17H2,1H3;11-13H,1-10H2/t20-;/m1./s1 |
Clave InChI |
YHXIREMYTASKKR-VEIFNGETSA-N |
SMILES isomérico |
COC(=O)CN([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
COC(=O)CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



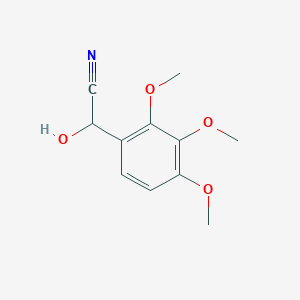
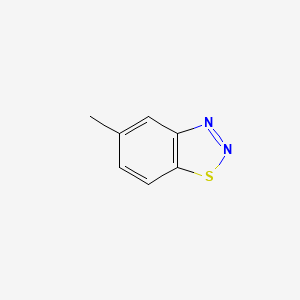

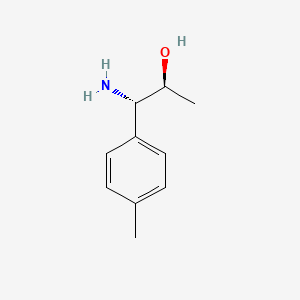
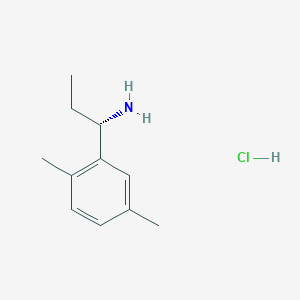
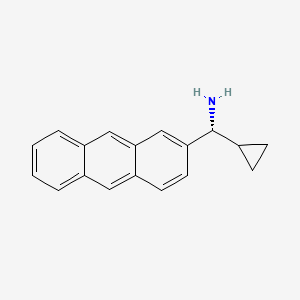
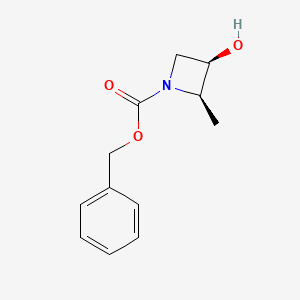
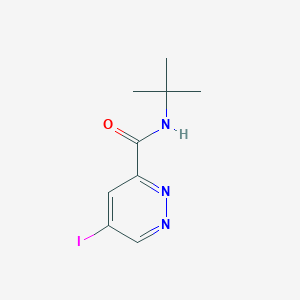
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
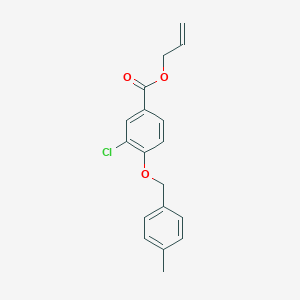
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)

